REACTION_CXSMILES
|
[I:1][C:2]1[C:3]([OH:12])=[C:4]([O:10][CH3:11])[CH:5]=[C:6]([CH:9]=1)[CH:7]=[O:8].C(=O)([O-])[O-].[K+].[K+].[CH2:19](I)[CH2:20][CH3:21].O>CN(C=O)C>[CH3:11][O:10][C:4]1[CH:5]=[C:6]([CH:9]=[C:2]([I:1])[C:3]=1[O:12][CH2:19][CH2:20][CH3:21])[CH:7]=[O:8] |f:1.2.3|
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Name
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Quantity
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25 g
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Type
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reactant
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Smiles
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IC=1C(=C(C=C(C=O)C1)OC)O
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Name
|
|
Quantity
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32 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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31 mL
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Type
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reactant
|
Smiles
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C(CC)I
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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500 mL
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Type
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reactant
|
Smiles
|
O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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heated for 16 hours
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Duration
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16 h
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Type
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EXTRACTION
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Details
|
extracted with ether (3×250 mL)
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Type
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WASH
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Details
|
washed with water and saturated sodium chloride solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over magnesium sulfate
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Type
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CUSTOM
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Details
|
The organic layer was evaporated by distillation under diminished pressure to an oil
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Type
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CUSTOM
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Details
|
purified by column chromatography (silica, 7:3 petroleum ether-ethyl acetate)
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Name
|
|
Type
|
product
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Smiles
|
COC=1C=C(C=O)C=C(C1OCCC)I
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.9 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |